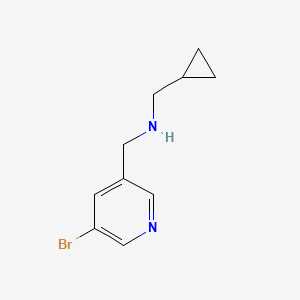

1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine

Description

Historical Evolution of Bromopyridine Derivatives in Organic Chemistry

The synthesis of bromopyridine derivatives dates back to early 20th-century methods involving diazotization and bromination. The Craig process, developed in the 1930s, utilized 2-aminopyridine treated with hydrobromic acid and bromine to form a perbromide intermediate, followed by sodium nitrite-mediated diazotization and neutralization to yield 2-bromopyridine. Modern advancements include:

- Positional Selectivity : Strategies such as phosphine-mediated halogenation enable regioselective 4-bromination of pyridines, bypassing the need for preinstalled directing groups.

- Functional Group Tolerance : Recent methods employ milder conditions, allowing halogenation of complex pharmaceuticals without degrading sensitive functional groups.

- Flow Chemistry : Integrated one-flow reactions for unstable intermediates like 4-bromopyridine hydrochloride improve yield and reduce handling risks.

Table 1: Evolution of Bromopyridine Synthesis Techniques

Systematic Nomenclature and IUPAC Conventions for Pyridine-Based Amines

The IUPAC name 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine adheres strictly to substituent numbering and functional group priority. Key conventions include:

- Parent Structure : Pyridine is the principal chain, with substituents numbered to minimize locants. Bromine at position 5 and the methanamine group at position 3 follow this rule.

- Substituent Prioritization : The methanamine group (amine) takes precedence over bromine due to the -NH2 suffix. The cyclopropylmethyl group is designated as an N-substituent.

- Stereochemical Descriptors : Absent in this compound, but critical for enantiopure derivatives (e.g., (−)-21a in 5-HT2C agonists).

Example Nomenclature Breakdown :

- Parent : Pyridine

- Substituents :

Positional Isomerism in Halogenated Pyridine Systems

Bromopyridines exhibit distinct reactivity and bioactivity based on halogen position. Key isomers and their properties include:

Mechanistic Insights :

- Electrophilic Substitution : 2-Bromopyridine undergoes reactions at the 5-position due to meta-directing effects of the bromine.

- Cross-Coupling : 4-Bromopyridine derivatives participate in Suzuki-Miyaura reactions, enabling biaryl synthesis.

Significance of Cyclopropane Motifs in Bioactive Molecules

Cyclopropane rings confer conformational rigidity and metabolic stability , enhancing drug-likeness. Applications include:

- CNS Targets : Fluorinated cyclopropane derivatives (e.g., 21b ) act as selective 5-HT2C agonists with improved brain penetration.

- Epigenetic Modulators : Arylcyclopropane scaffolds mimic natural product structures, interacting with bromodomains (e.g., BRD9 inhibitors).

- Enzyme Inhibition : Cyclopropane-containing compounds disrupt chromatin remodeling complexes, inducing leukemic cell differentiation.

Table 2: Cyclopropane-Containing Bioactive Molecules

Synthetic Challenges :

Properties

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-1-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-3-9(6-13-7-10)5-12-4-8-1-2-8/h3,6-8,12H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTJDPVSBQLFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734083 | |

| Record name | 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179513-34-8 | |

| Record name | 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇BrN₂, with a molecular weight of 269.18 g/mol. The compound features a brominated pyridine ring and a cyclopropylmethyl amine moiety, which contribute to its biological activity.

Research indicates that this compound may act as an inhibitor of various kinases, particularly Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of immune cells. Inhibition of JAK3 can lead to reduced inflammation and modulation of immune responses .

Pharmacological Effects

This compound has shown promising results in several pharmacological assays:

- Anti-inflammatory Activity : The compound demonstrated significant inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide-induced models, indicating its potential use in treating inflammatory conditions .

- Kinase Inhibition : It has been reported that derivatives with similar structures exhibit IC₅₀ values ranging from 10 to 1314 nM against GSK-3β, suggesting that modifications in the side chains can enhance potency .

Study 1: JAK3 Inhibition

A study focused on the pharmacokinetic properties of various JAK3 inhibitors found that compounds similar to this compound exhibited improved oral bioavailability and plasma stability compared to their analogs. This suggests the potential for therapeutic applications in autoimmune diseases where JAK3 is implicated .

Study 2: Anti-inflammatory Effects

In another investigation, the compound was evaluated for its ability to suppress inflammatory responses in vitro. Results indicated a reduction in cytokine levels, supporting its role as an anti-inflammatory agent. This aligns with findings from other studies that highlight the importance of structural modifications for enhancing biological activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇BrN₂ |

| Molecular Weight | 269.18 g/mol |

| IC₅₀ (GSK-3β) | 10 - 1314 nM |

| Oral Bioavailability | Up to 35% |

| Plasma Stability | Half-life ~128 min |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents on the pyridine ring or the amine side chain. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs

*Similarity scores derived from structural fingerprint comparisons in .

Impact of Substituents on Physicochemical Properties

- For example, 1-(5-Chloropyridin-3-yl)-N-methylmethanamine (CAS 179873-21-3) may exhibit improved aqueous solubility compared to its brominated counterpart .

- Amine Side Chain : The cyclopropylmethyl group in the target compound introduces conformational rigidity compared to simpler methyl or ethyl groups (e.g., CAS 73335-64-5). This rigidity could enhance metabolic stability by resisting oxidative degradation .

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in CAS 1426290-15-4 increases electron deficiency on the pyridine ring, favoring nucleophilic aromatic substitution reactions .

Preparation Methods

Synthetic Route Analysis

Starting Materials and Key Intermediates

- 5-Bromopyridin-3-carboxaldehyde or 5-bromopyridin-3-yl halides are often used as starting points to introduce the bromopyridinyl moiety.

- Cyclopropylmethylamine serves as the nucleophilic amine source for the methanamine side chain.

Typical Preparation Methods

Reductive Amination Approach

One of the most straightforward methods involves reductive amination of 5-bromopyridin-3-carboxaldehyde with cyclopropylmethylamine:

- Step 1: Condensation of 5-bromopyridin-3-carboxaldehyde with cyclopropylmethylamine in a suitable solvent (e.g., methanol or ethanol) under mild acidic or neutral conditions to form an imine intermediate.

- Step 2: Reduction of the imine intermediate using a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) to yield 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine.

This method is favored for its simplicity and good yields, typically ranging from 70% to 85%.

Nucleophilic Substitution on Halogenated Pyridine

Alternatively, nucleophilic substitution can be employed if a suitable leaving group is present at the 3-position of 5-bromopyridine:

- Step 1: Preparation of 3-halogenated-5-bromopyridine (e.g., 3-chloromethyl-5-bromopyridine).

- Step 2: Reaction of this intermediate with cyclopropylmethylamine under basic conditions (e.g., potassium carbonate in acetonitrile) to substitute the halogen with the amine group.

This method requires careful control of reaction conditions to avoid side reactions and may need chromatographic purification.

Cross-Coupling Reactions

In cases where the amine is part of a more complex structure, palladium-catalyzed Buchwald-Hartwig amination can be used:

- Step 1: Use of 3-bromo-5-bromopyridine as the substrate.

- Step 2: Coupling with cyclopropylmethylamine in the presence of a palladium catalyst, appropriate ligands, and base under inert atmosphere.

This method allows for high regioselectivity and is suitable for complex molecule synthesis but requires more expensive catalysts and ligands.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | 5-bromopyridin-3-carboxaldehyde, cyclopropylmethylamine, NaBH(OAc)3 or NaBH3CN, MeOH | Room temperature to 40°C | 70-85 | Mild conditions, straightforward procedure |

| Nucleophilic Substitution | 3-halogenated-5-bromopyridine, cyclopropylmethylamine, K2CO3, CH3CN | Reflux (80-90°C) | 50-70 | Requires halogenated intermediate |

| Buchwald-Hartwig Amination | 3-bromo-5-bromopyridine, cyclopropylmethylamine, Pd catalyst, ligand, base | 80-110°C | 60-80 | High selectivity, catalyst cost involved |

Purification Techniques

Post-reaction purification typically involves:

- Silica gel column chromatography: Using gradients of methanol in dichloromethane or ethyl acetate to separate the product from impurities.

- Recrystallization: When applicable, to improve purity.

- High-performance liquid chromatography (HPLC): For analytical purity and isolation of the final compound, especially for biological assay-grade material.

Characterization and Analytical Data

Key techniques used to confirm the structure and purity include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to confirm substitution patterns and the presence of cyclopropylmethyl and bromopyridinyl groups.

- Mass Spectrometry (MS): To verify molecular weight (expected molecular weight approximately 246 g/mol).

- Infrared (IR) Spectroscopy: To detect characteristic C-Br stretching vibrations (~500-600 cm$$^{-1}$$) and amine N-H stretches.

- Elemental Analysis: To confirm the composition.

Research Findings and Notes

- Reductive amination is the most commonly reported and efficient method for synthesizing this compound due to its operational simplicity and good yields.

- The choice of reducing agent is critical; sodium triacetoxyborohydride is preferred for its mildness and selectivity over sodium borohydride.

- Cross-coupling methods, while effective, are more suited for complex derivatives or when other substituents are present on the pyridine ring.

- Reaction optimization includes solvent choice, temperature control, and stoichiometry to maximize yield and minimize side products.

- Purification by column chromatography remains standard, although preparative HPLC may be necessary for high-purity requirements in pharmaceutical research.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Suitable Scale |

|---|---|---|---|---|

| Reductive Amination | Simple, mild conditions, good yield | Sensitive to moisture, imine formation equilibrium | 70-85 | Laboratory to pilot |

| Nucleophilic Substitution | Direct substitution, scalable | Requires halogenated intermediate | 50-70 | Laboratory |

| Buchwald-Hartwig Amination | High regioselectivity, versatile | Expensive catalysts, complex setup | 60-80 | Research to industrial |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine, and how can purity be validated?

- Synthetic Routes :

- Nucleophilic Substitution : React 5-bromo-3-pyridinemethanamine with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethyl group .

- Reductive Amination : Use 5-bromonicotinaldehyde with cyclopropylmethylamine in the presence of NaBH₃CN or other reducing agents to form the methanamine linkage .

- Purity Validation :

- 1H/13C NMR : Confirm structural integrity by identifying peaks for the bromopyridine aromatic protons (δ 8.2–8.8 ppm) and cyclopropane protons (δ 0.5–1.5 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from calculated values .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- HPLC-MS : Monitor degradation products at acidic (pH 2) and basic (pH 9) conditions using a C18 column and acetonitrile/water gradient .

- TLC : Track stability via Rf shifts on silica plates with UV visualization .

- NMR Solubility Tests : Assess stability in D₂O, CDCl₃, and DMSO-d6 to identify pH-dependent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Key Modifications :

- Bromine Replacement : Substitute bromine with fluorine or methyl groups to evaluate electronic effects on receptor binding .

- Cyclopropylmethyl Optimization : Test bulkier substituents (e.g., cyclobutylmethyl) to probe steric effects .

- Assays :

- In Vitro Receptor Binding : Screen against serotonin (5-HT2C) or dopamine receptors using radioligand displacement assays .

- Cellular Uptake : Measure permeability via Caco-2 monolayers to assess blood-brain barrier potential .

Q. How should researchers resolve contradictions in reported synthetic yields for similar N-cyclopropylmethyl methanamines?

- Case Study : reports a 56% yield for a related oxadiazole derivative, while other steps achieve >85% yields .

- Troubleshooting :

- Reaction Monitoring : Use in-situ FTIR or LCMS to detect intermediates and optimize reaction time/temperature .

- Byproduct Analysis : Isolate side products (e.g., via column chromatography) and characterize them via NMR to refine conditions .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with serotonin receptors, guided by known agonist scaffolds .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .

- QSAR Modeling : Train models on pyridine/cyclopropane derivatives to predict logP, pKa, and IC50 values .

Methodological Challenges

Q. How can researchers address discrepancies in NMR data for N-cyclopropylmethyl methanamine derivatives?

- Example : Cyclopropane protons may appear as multiplets (δ 0.5–1.5 ppm) due to ring strain, conflicting with simplified literature assignments .

- Resolution :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- Variable Temperature NMR : Reduce signal broadening caused by conformational flexibility .

Q. What strategies improve the scalability of synthesizing this compound for in vivo studies?

- Flow Chemistry : Adapt batch synthesis to continuous flow reactors for higher reproducibility and reduced purification steps .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.